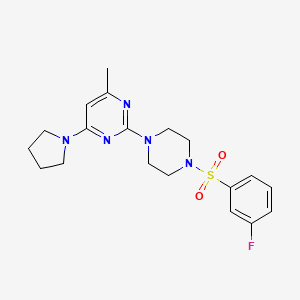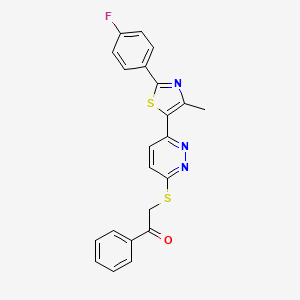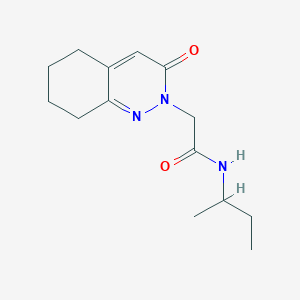![molecular formula C16H16ClN5OS B11246867 N-(3-chloro-2-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246867.png)
N-(3-chloro-2-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロ-2-メチルフェニル)-2-{[5-メチル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、合成有機化合物です。これは、スルファニル-アセトアミド結合を介して接続されたクロロ置換フェニル環、トリアゾール環、およびピロール環の存在を特徴としています。
準備方法
合成経路と反応条件
N-(3-クロロ-2-メチルフェニル)-2-{[5-メチル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、多段階の有機反応を含みます。一般的な合成経路には以下が含まれる場合があります。
トリアゾール環の形成: 適切な前駆体から始めて、トリアゾール環は環化反応によって合成することができます。
ピロール環の導入: ピロール環は、適切な試薬との縮合反応によって導入することができます。
スルファニル結合の形成: スルファニル基は、チオール化反応によって導入することができます。
クロロ置換フェニル環とのカップリング: 最後のステップは、特定の反応条件下で合成された中間体をクロロ置換フェニル環とカップリングすることです。
工業生産方法
この化合物の工業生産には、大規模生産のために合成経路を最適化する必要があります。これには、費用対効果の高い試薬の選択、反応条件(温度、圧力、溶媒)の最適化、および最終製品の高い収量と純度の確保が含まれます。
化学反応の分析
反応の種類
N-(3-クロロ-2-メチルフェニル)-2-{[5-メチル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化される可能性があります。
還元: 還元反応は、アミンまたは他の還元された誘導体の形成につながる可能性があります。
置換: フェニル環上のクロロ基は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、および過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。
置換: アミン、チオール、またはアルコキシドなどの求核剤は、塩基性または酸性条件下で使用できます。
主な製品
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応はさまざまな置換フェニル誘導体をもたらす可能性があります。
科学研究の応用
N-(3-クロロ-2-メチルフェニル)-2-{[5-メチル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、以下を含むいくつかの科学研究の応用を持つ可能性があります。
医薬品化学: 医薬品設計および開発における薬理フォアとして使用される可能性。
生物学的研究: 生物活性と潜在的な治療効果の調査。
材料科学: 特定の特性を持つ新規材料の合成における使用。
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the synthesis of novel materials with specific properties.
作用機序
N-(3-クロロ-2-メチルフェニル)-2-{[5-メチル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、またはイオンチャネルなどの分子標的に作用し、結合相互作用を介してその活性を調節する可能性があります。関与する経路は、研究されている生物系に固有です。
類似の化合物との比較
類似の化合物
- **N-(3-クロロ-2-メチルフェニル)-2-{[5-メチル-4-(1H-ピロール-1-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、トリアゾール誘導体、ピロール誘導体、およびスルファニル-アセトアミド誘導体などの類似の官能基を含む他の化合物と比較することができます。
独自性
- この化合物の独自性は、独特の化学的および生物学的特性を与える可能性のある官能基の特定の組み合わせにあります。その構造は、さまざまな化学修飾を可能にするため、さまざまな用途に適した汎用性の高い化合物です。
類似化合物との比較
Similar Compounds
- **N-(3-chloro-2-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other compounds containing similar functional groups, such as triazole derivatives, pyrrole derivatives, and sulfanyl-acetamide derivatives.
Uniqueness
- The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C16H16ClN5OS |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16ClN5OS/c1-11-13(17)6-5-7-14(11)18-15(23)10-24-16-20-19-12(2)22(16)21-8-3-4-9-21/h3-9H,10H2,1-2H3,(H,18,23) |
InChIキー |
WGVOTYFPNPZQRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11246811.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11246813.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11246820.png)
![N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246832.png)
![N-Cyclohexyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11246841.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246846.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B11246880.png)
![6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B11246888.png)
![1,1'-[6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11246893.png)
